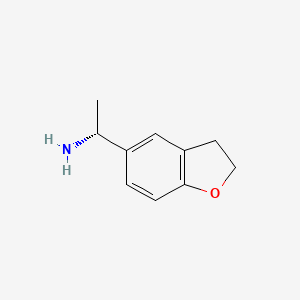

(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine

Description

(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is a chiral amine derivative featuring a 2,3-dihydrobenzofuran scaffold substituted with an ethanamine group at the 5-position. Structurally, the dihydrobenzofuran moiety provides rigidity and aromaticity, while the ethanamine side chain introduces basicity and hydrogen-bonding capability, making it a candidate for central nervous system (CNS)-targeted therapeutics or enzyme inhibition applications .

Properties

CAS No. |

765945-04-8 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1 |

InChI Key |

BHMMVEYJSQNKIW-OGFXRTJISA-N |

SMILES |

CC(C1=CC2=C(C=C1)OCC2)N |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)OCC2)N.Cl |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC2)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine typically involves the following steps:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Ethanamine Group: This step often involves reductive amination or other amination techniques to introduce the ethanamine moiety.

Industrial Production Methods

Industrial production methods for ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzofuran ring or the ethanamine moiety.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

(2-Methyl-2,3-dihydrobenzofuran-5-yl)methanamine

- Structure : Differs by a methyl group on the dihydrobenzofuran oxygen and a shorter methanamine (CH2NH2) side chain.

- Key Differences : The absence of a chiral center and shorter amine chain may reduce steric bulk and alter binding interactions. PubChem lists this compound as a synthetic intermediate but lacks pharmacological data .

Piperazine Derivatives (LP, 2HP, DHP)

- Structure: Synthesized from 2-(piperazin-1-yl)ethanamine and ketones, featuring ketoiminoethyl-piperazine backbones (e.g., LP: pyridinyl-substituted) .

- These compounds exhibit UV-Vis and NMR profiles indicative of stable imine formation but lack explicit activity data .

R-(+)-1-(Naphthyl) Ethylamine

- Structure : Naphthyl group replaces dihydrobenzofuran, with an ethylamine side chain.

- Safety data indicate handling precautions due to amine reactivity, suggesting similar hazards for this compound .

Pharmacologically Relevant Compounds

Rivastigmine

- Structure: Carbamate-linked dihydrobenzofuran with a dimethylaminoethyl group.

- Key Differences : Rivastigmine’s carbamate group enables irreversible acetylcholinesterase (AChE) inhibition, a mechanism critical for Alzheimer’s therapy. The ethanamine analog lacks this functional group, suggesting divergent targets or reversible inhibition .

Tacrine

- Structure : Acridine-based primary amine.

- Key Differences : Tacrine’s planar aromatic system facilitates intercalation and AChE binding but causes hepatotoxicity. The dihydrobenzofuran scaffold in This compound may reduce off-target effects due to reduced planarity .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|---|

| This compound | Dihydrobenzofuran | 5-ethylamine (R-configuration) | ~163.2 | Chiral amine, rigid scaffold | CNS therapeutics, enzyme inhibition |

| (2-Methyl-2,3-dihydrobenzofuran-5-yl)methanamine | Dihydrobenzofuran | 5-methanamine, 2-methyl | ~149.2 | Non-chiral, shorter chain | Synthetic intermediate |

| LP (Piperazine derivative) | Piperazine-imine | Pyridinyl ketone | ~260.3 | Flexible backbone, imine stability | GPCR modulation (hypothetical) |

| Rivastigmine | Dihydrobenzofuran | Carbamate-dimethylaminoethyl | ~250.3 | Irreversible AChE inhibition | Alzheimer’s therapy |

| R-(+)-1-(Naphthyl) Ethylamine | Naphthyl | Ethylamine | ~171.2 | Hydrophobic, aromatic | Chiral resolving agent |

Note: Molecular weights estimated using standard atomic masses.

Research Findings and Implications

- Stereochemical Impact : The R-configuration of This compound may enhance selectivity for enantioselective targets, as seen in chiral amines like R-(+)-1-(Naphthyl) ethylamine, which is used in asymmetric synthesis .

- Synthetic Feasibility : Analogous piperazine derivatives (e.g., LP, 2HP) were synthesized via ketone-imine reactions, suggesting viable routes for modifying the target compound’s amine side chain .

- Safety Profile : While explicit toxicity data are unavailable, the reactive amine group warrants precautions similar to those for R-(+)-1-(Naphthyl) ethylamine, including avoiding prolonged exposure .

Biological Activity

(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine, a chiral amine compound with a unique benzofuran structure, has garnered attention for its significant biological activity, particularly as a selective agonist for cannabinoid receptors. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a dihydrobenzofuran moiety, which contributes to its pharmacological properties. The stereochemistry of this compound is critical in determining its interaction with biological targets. Its structure allows for specific interactions with cannabinoid receptors, particularly the CB2 subtype.

This compound primarily acts as an agonist at the CB2 receptor. This receptor is involved in various physiological processes, including pain modulation and immune response. The compound's selectivity for CB2 over CB1 receptors minimizes the psychoactive effects typically associated with cannabinoid receptor activation. Molecular docking studies have revealed key interactions between the compound and the receptor binding sites that contribute to its selectivity and efficacy.

1. Cannabinoid Receptor Agonism

Research indicates that this compound exhibits significant agonistic activity at the CB2 receptor. This selectivity suggests potential therapeutic applications in treating conditions such as neuropathic pain and inflammation.

2. Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight how variations in the compound's structure can influence its biological activity. For instance, different substitutions on the benzofuran ring can significantly alter receptor affinity and selectivity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine | Enantiomer of the target compound | Different pharmacological profile |

| 2,3-Dihydro-1-benzofuran derivatives | Contains benzofuran moiety | Varied biological activities depending on substitutions |

| Isatin derivatives | Contains an indole-like structure | Potentially different receptor interactions |

Case Studies

Several studies have focused on the biological effects of this compound:

- Pain Modulation : A study demonstrated that administration of this compound significantly reduced pain responses in animal models of neuropathic pain, indicating its potential as a therapeutic agent for chronic pain management.

- Anti-inflammatory Effects : Research has shown that this compound can modulate immune responses by influencing cytokine release in immune cells. This suggests a role in treating inflammatory conditions.

Synthesis Methods

Various synthetic pathways have been reported for producing this compound:

- Alkylation Reactions : The amine group can act as a nucleophile in alkylation reactions to yield derivatives.

- Acylation Processes : Acylation can introduce functional groups that may enhance biological activity.

- Coupling Reactions : The compound can participate in coupling reactions with electrophiles to generate diverse analogs.

Q & A

Basic: What are the common synthetic routes for preparing (R)-1-(2,3-dihydrobenzofuran-5-yl)ethanamine, and how can reaction conditions be optimized for yield and enantiomeric purity?

Answer:

The synthesis typically involves functionalization of the 2,3-dihydrobenzofuran core followed by introduction of the ethanamine moiety. A representative route (Scheme 4 in ) includes:

- Step 1: Lithiation of a brominated dihydrobenzofuran precursor using n-BuLi in THF at −78°C.

- Step 2: Reaction with an aldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) to form a secondary alcohol.

- Step 3: Reduction with LiAlH₄ to yield the amine.

Optimization strategies: - Temperature control (−78°C) ensures regioselective lithiation .

- Chiral resolution via diastereomeric salt formation or enzymatic methods ensures enantiomeric purity .

Advanced: How can enantioselective synthesis be achieved for this compound, and what analytical methods confirm chiral purity?

Answer:

Enantioselective synthesis:

- Use asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) during hydrogenation of ketone intermediates .

- Chiral auxiliaries (e.g., Evans oxazolidinones) can direct stereochemistry during bond formation .

Analytical methods:

- Chiral HPLC with a cellulose-based column to separate enantiomers.

- Polarimetry or circular dichroism (CD) to measure optical rotation and confirm configuration .

Basic: What spectroscopic and chromatographic methods characterize the structural integrity of this compound?

Answer:

- NMR spectroscopy:

- ¹H/¹³C NMR to confirm the dihydrobenzofuran core (e.g., δ 3.2–4.0 ppm for OCH₂CH₂) and ethanamine protons (δ 1.3–1.5 ppm for CH₃) .

- Mass spectrometry (MS):

- High-resolution MS to verify molecular formula (e.g., C₁₀H₁₃NO) .

- FT-IR:

- Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) .

Advanced: How do density functional theory (DFT) calculations contribute to understanding the electronic properties of this compound?

Answer:

- DFT applications:

- Methodology:

Basic: What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

- Key challenges:

- Chiral purity loss during scale-up due to racemization.

- Purification complexity of intermediates (e.g., column chromatography inefficiency).

- Solutions:

- Use continuous-flow reactors to maintain low temperatures during lithiation .

- Replace LiAlH₄ with catalytic hydrogenation for safer, scalable reductions .

Advanced: What molecular interactions does this compound exhibit with neurotransmitter receptors?

Answer:

- Hypothesized interactions:

- Dopamine D₂ receptors : Due to structural similarity to phenethylamine derivatives .

- Serotonin transporters : Via hydrophobic binding to the benzofuran core .

- Study methods:

- Radioligand displacement assays (e.g., ³H-spiperone for D₂ receptors).

- Molecular docking simulations using cryo-EM receptor structures .

Basic: How does the dihydrobenzofuran core influence physicochemical properties compared to aromatic benzofurans?

Answer:

- Key differences:

- Solubility : Higher aqueous solubility due to reduced hydrophobicity from partial saturation .

- Stability : Enhanced resistance to oxidation (vs. fully aromatic analogs) .

- Experimental data:

- LogP (dihydrobenzofuran): ~1.2 vs. ~2.5 for benzofuran .

Advanced: What strategies resolve racemic mixtures to obtain the (R)-enantiomer with high optical purity?

Answer:

- Chiral resolution methods:

- Quality control :

- Monitor enantiomeric excess (ee) via chiral GC or SFC .

Basic: What parameters are critical for X-ray crystallographic determination of this compound’s absolute configuration?

Answer:

- Crystal quality : Ensure single crystals via slow vapor diffusion (e.g., hexane/ethyl acetate).

- Data collection :

- Refinement :

Advanced: How can structure-activity relationship (SAR) studies evaluate biological activity of this compound and its analogs?

Answer:

- SAR design:

- Structural variations : Modify substituents (e.g., halogenation at position 5) and measure receptor affinity .

- Pharmacophore mapping : Identify critical groups (e.g., amine for H-bonding) using QSAR models .

- Experimental validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.